Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
Description
IUPAC Name
The systematic IUPAC name for this compound is tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate . This nomenclature reflects its pyrrolidine backbone substituted with a tert-butoxycarbonyl group at position 1 and a 2-nitrophenylamino group at position 3.
Molecular Formula and Weight
The molecular formula is C₁₅H₂₁N₃O₄ , with a molecular weight of 307.35 g/mol . The formula accounts for 15 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms, consistent with its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight (g/mol) | 307.35 |
CAS Registry Number
The Chemical Abstracts Service (CAS) Registry Number is 1461707-32-3 , a unique identifier for this compound in chemical databases.
Common Synonyms
Synonyms include:
Structural Formula
The structural formula (Figure 1) comprises:
- A pyrrolidine ring (5-membered saturated nitrogen heterocycle).
- A tert-butoxycarbonyl (Boc) group at the 1-position.
- A 2-nitrophenylamino substituent at the 3-position.
SMILES Notation :O=C(N1CCC(C1)Nc1ccccc1[N+](=O)[O-])OC(C)(C)C
InChI Key :OYKVDHNZFSJFAJ-UHFFFAOYSA-N
Properties
IUPAC Name |
tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVDHNZFSJFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with 2-nitroaniline. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Major Products Formed
Reduction: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate has the molecular formula . Its structure features a pyrrolidine ring, a tert-butyl ester group, and a 2-nitrophenylamino substituent, which contribute to its reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for further research.
Biochemical Applications
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by binding to their active sites. Such interactions can prevent substrate binding and catalytic activity, making it useful in studying enzyme kinetics and mechanisms.
- Cell Signaling Modulation : this compound influences cellular processes by modulating key signaling pathways. It can affect gene expression and cellular metabolism, providing insights into cellular responses to various stimuli.
- Biological Activity Studies : The compound serves as a model for studying the biological activities of nitroaromatic compounds and their derivatives. Its effects on cell viability, proliferation, and apoptosis can be investigated to understand the mechanisms of action of similar compounds.
Synthetic Applications
- Organic Synthesis Intermediate : this compound is utilized as an intermediate in the synthesis of more complex molecules. This includes the development of pharmaceuticals targeting specific receptors or enzymes .
- Medicinal Chemistry : The compound's structural characteristics make it a potential candidate for drug development. It can be modified to enhance its efficacy against specific biological targets, paving the way for new therapeutic agents .
Industrial Applications
While specific industrial applications are less documented, the compound may play a role in developing new materials with tailored chemical properties. Its stability and reactivity profile could be advantageous in formulating agrochemicals or specialty chemicals used in various industries.
Synthesis Routes
The synthesis of this compound typically involves:
- Reaction of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with 2-nitroaniline : This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), allowing for the formation of the desired amide bond under mild conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium or chemical reductants like iron powder and hydrochloric acid.
- Substitution : It can participate in nucleophilic substitution reactions at the nitro or ester groups.
- Hydrolysis : The ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study investigating enzyme inhibition demonstrated that this compound effectively inhibits certain proteases, suggesting its potential use in therapeutic applications targeting diseases where these enzymes are overactive.
- Research into its effects on cell signaling pathways revealed that it modulates critical pathways involved in cancer cell proliferation, indicating its possible role as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is not well-documented. its effects are likely related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with biological macromolecules, leading to various biological effects. The compound may also act as a prodrug, releasing active metabolites upon metabolic conversion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate ()
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.356 g/mol
- Substituent: A 3-aminopyridin-2-yl group replaces the 2-nitrophenyl group.
- Stereochemistry : (S)-configuration at the pyrrolidine 3-position.
- Key Properties: Higher polarity due to the pyridylamino group, as amino groups increase solubility in polar solvents.
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate ()
- Molecular Formula: Not explicitly stated, but estimated as C₂₇H₃₄N₆O₄ (based on substituents: pyrimidine with dibenzylamino and nitro groups).
- Molecular Weight: Significantly higher (~530 g/mol) due to the bulky dibenzylamino and nitropyrimidine groups.
- Substituent: A 5-nitro-6-dibenzylaminopyrimidin-4-yl group introduces a heterocyclic core with dual substituents, enabling π-π stacking and hydrophobic interactions.
- Stereochemistry : (R)-configuration at the pyrrolidine 3-position.
- Key Properties: The dibenzylamino group increases lipophilicity, while the nitro-pyrimidine moiety enhances electrophilicity. TLC data (Rf 0.29 in hexane:ethyl acetate = 4:1) indicates moderate polarity despite the nitro group, likely due to the bulky dibenzylamino substituent .
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate (Target Compound)
- Molecular Formula: Estimated as C₁₅H₂₁N₃O₄ (tert-butyl + pyrrolidine + 2-nitrophenylamino).
- Molecular Weight : ~307.35 g/mol.
- Substituent : 2-Nitrophenyl group with a strong electron-withdrawing nitro moiety.
- Key Properties: The nitro group increases polarity compared to non-nitrated analogs but less than pyridylamino derivatives. Predicted lower solubility in nonpolar solvents than the dibenzylamino-pyrimidine analog.
Physicochemical and Functional Comparisons
Biological Activity
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate, with the molecular formula , is a pyrrolidine derivative featuring a tert-butyl ester and a 2-nitrophenylamino substituent. This compound is of interest due to its potential biological activities, which may influence various biochemical pathways and cellular processes.
Target Interactions
The biological activity of this compound may involve interactions with multiple receptors and enzymes. Similar compounds have demonstrated the ability to bind to active sites of enzymes, inhibiting their catalytic functions. This suggests that this compound could also exhibit enzyme inhibition properties, potentially affecting metabolic pathways critical for cellular function.
Biochemical Pathways
Research indicates that compounds with structural similarities can modulate key signaling pathways and gene expression. This compound may influence cellular metabolism by altering the activity of signaling molecules, thereby impacting energy production and utilization within cells.
Cellular Effects
The compound has been shown to affect cellular processes such as:
- Cell Signaling : Modulation of signaling pathways leading to altered cellular responses.
- Gene Expression : Impact on genes involved in metabolic pathways.
- Enzyme Interaction : Inhibition or activation of specific enzymes, influencing biochemical reactions.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of nitrophenyl derivatives. For instance, related compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) indicates that modifications in the nitrophenyl group can enhance antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | Staphylococcus aureus | 15.6 µg/mL |
| 4k | Broad-spectrum (various strains) | Varies based on structure |
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated using assays like DPPH and ABTS radical scavenging tests. Certain derivatives exhibited significant antioxidant activity, suggesting that this compound may also possess similar properties, contributing to its potential therapeutic applications against oxidative stress-related diseases .
Synthesis and Evaluation
In a study focusing on the synthesis of N-(2'-nitrophenyl)pyrrolidine derivatives, compounds were characterized using spectroscopic methods and evaluated for their biological activities. The findings indicated that modifications in the pyrrolidine structure significantly influenced both antimicrobial and antioxidant activities. This highlights the importance of structural variations in developing effective therapeutic agents .
Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that specific functional groups attached to the pyrrolidine ring are crucial for enhancing biological activity. For instance, substituents at particular positions on the nitrophenyl group were associated with increased potency against various microbial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common route involves nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives can be functionalized via sulfonylation or amination. A reported method uses dichloromethane as a solvent with DMAP (4-dimethylaminopyridine) and triethylamine at 0–20°C to achieve moderate yields (~40–70%). Optimization strategies include:
- Temperature control : Lower temperatures (0°C) minimize side reactions during sensitive steps like sulfonylation.
- Catalyst selection : DMAP enhances reaction efficiency in acylation steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ³¹P where applicable) and mass spectrometry (ESI-MS or HRMS) are essential.
- ¹H NMR : Identifies proton environments, such as the tert-butyl group (δ ~1.4 ppm) and aromatic protons from the 2-nitrophenyl moiety (δ ~7.5–8.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (e.g., Boc group at δ ~155 ppm) and quaternary carbons.
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be applied to predict and optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example:
- Reaction path search : Identifies low-energy pathways for key steps like amination or esterification.
- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics.
- Machine learning : Trains models on existing reaction data to predict optimal conditions (e.g., catalyst, solvent) and reduce trial-and-error experimentation .
Q. What strategies can resolve contradictions in reported yields for similar pyrrolidine carboxylate derivatives, and how do reaction parameters influence these outcomes?
- Methodological Answer : Discrepancies in yields (e.g., 42% vs. 69% for analogous compounds) often arise from:
- Catalyst loading : Higher DMAP concentrations (10–20 mol%) improve acylation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may increase solubility but promote side reactions.
- Workup protocols : Acidic/basic extraction steps can recover unreacted starting materials for recycling. Systematic Design of Experiments (DoE) frameworks help isolate critical variables .
Q. What are the key considerations for crystallographic analysis of this compound derivatives, and how does crystal packing affect molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples (>95%). Key parameters include:
- Crystallization solvents : Ethanol/water mixtures often yield suitable crystals.
- Space group analysis : Triclinic (P1) or monoclinic systems dominate for chiral pyrrolidine derivatives.
- Intermolecular forces : Hydrogen bonding between nitro groups and adjacent molecules stabilizes crystal lattices, influencing melting points and solubility .
Q. How can this compound serve as a precursor in designing enzyme inhibitors, and what in vitro assays validate its biological activity?
- Methodological Answer : The pyrrolidine core and nitroaryl group enable interactions with enzyme active sites. Applications include:
- Kinase inhibition : Derivatives are screened via fluorescence-based ADP-Glo™ assays.
- Protease targeting : FRET assays using quenched substrates quantify inhibition constants (Kᵢ).
- Cellular uptake : LC-MS/MS measures intracellular concentrations to assess bioavailability. Preclinical studies often pair these assays with molecular docking to refine inhibitor design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
